5-Chloro-2-(piperazin-1-yl)nicotinonitrile
Description
Significance of Pyridine (B92270) Derivatives in Drug Discovery
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its derivatives are integral components in a vast number of pharmaceutical agents, with the pyridine ring system being a key structural motif in many pharmacologically active compounds. nih.gov This prevalence is due to several advantageous properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and bioavailability of drug molecules. researchgate.net
The pyridine scaffold is found in a wide array of approved drugs, demonstrating its versatility across numerous therapeutic areas. nih.gov These include applications in antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.gov The structural rigidity and the ability to be substituted at various positions allow for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. pharmaffiliates.com The significance of this scaffold is underscored by its presence in both naturally occurring compounds, such as vitamins and alkaloids, and a multitude of synthetic drugs. nih.govwisdomlib.orgresearchgate.net
Role of Piperazine (B1678402) Moieties in Pharmaceutical Agents
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is another privileged scaffold in drug discovery. wisdomlib.orgresearchgate.net Its incorporation into drug candidates is often a strategic decision to enhance pharmacokinetic properties. justia.com The two nitrogen atoms provide sites for substitution, allowing for the attachment of other pharmacophoric groups, and can also improve a compound's aqueous solubility and oral bioavailability. justia.com
Piperazine derivatives are found in a broad spectrum of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anti-cancer drugs. mdpi.com The flexibility of the piperazine ring allows it to act as a versatile linker between different parts of a drug molecule, helping to orient them correctly for optimal binding to their biological target. epo.org Furthermore, the basic nature of the piperazine nitrogens can be crucial for forming salt forms of drugs, which often have improved stability and handling properties. The widespread use of this moiety in successfully marketed drugs attests to its importance in modern medicinal chemistry. epo.org
Overview of 5-Chloro-2-(piperazin-1-yl)nicotinonitrile within the Nicotinonitrile-Piperazine Chemical Space
This compound is a chemical compound that integrates the key features of the nicotinonitrile and piperazine scaffolds. Its chemical structure consists of a pyridine ring substituted with a chloro group at the 5-position, a cyano group (nitrile) at the 3-position, and a piperazine ring attached at the 2-position.
| Property | Value |
| CAS Number | 2092100-76-8 |
| Molecular Formula | C10H10ClN5 |
| Molecular Weight | 222.67 g/mol |
Data sourced from chemical supplier databases.
The nicotinonitrile (3-cyanopyridine) core is a known pharmacophore present in several marketed drugs. The cyano group can act as a hydrogen bond acceptor and is often involved in key binding interactions with protein targets. The chloro substituent on the pyridine ring can influence the electronic properties of the molecule and may provide an additional point of interaction with a biological target. The piperazine moiety, as previously discussed, is expected to enhance the compound's pharmacokinetic profile. The synthesis of such a compound would likely involve a nucleophilic aromatic substitution reaction, where piperazine displaces a leaving group (such as a halogen) from the 2-position of a substituted 5-chloronicotinonitrile precursor.
Research Landscape and Academic Focus on the Compound
While specific, in-depth research studies focusing solely on this compound are not widely available in published literature, its structural components suggest its potential utility as an intermediate in the synthesis of more complex molecules or as a scaffold for the development of new bioactive agents. The research landscape for closely related nicotinonitrile-piperazine derivatives is active, with studies exploring their potential in various therapeutic areas, particularly in oncology.
For instance, various derivatives of the nicotinonitrile scaffold have been investigated for their antiproliferative and kinase inhibitory activities. bldpharm.com Similarly, numerous piperazine-containing compounds have been synthesized and evaluated for their anticancer properties. nih.gov The combination of these two scaffolds in this compound makes it a compound of interest within this chemical space. It is plausible that this compound is being explored in academic or industrial research settings as part of larger drug discovery programs, where specific findings may not yet be publicly disclosed. The presence of this compound in the catalogs of chemical suppliers indicates its availability for research purposes, suggesting that it may be used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chloro-2-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15/h5,7,13H,1-4H2 |
InChI Key |
ZVIHXOSHWQRKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Cl)C#N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 Chloro 2 Piperazin 1 Yl Nicotinonitrile Analogues
Impact of Substitutions on the Nicotinonitrile Ring System
The 5-chloro-nicotinonitrile core is a key pharmacophore whose electronic properties and interaction potential are highly sensitive to chemical modifications. Both the halogen substituent and the nitrile group play critical roles in defining the molecule's interaction with biological targets.
Research on various heterocyclic scaffolds demonstrates the multifaceted role of halogen substituents. In some contexts, halogen atoms can lead to lower antiproliferative activity. nih.gov However, in many other cases, the inclusion of a chlorine atom is beneficial for potency. For instance, the potent dual-specific c-Src/Abl kinase inhibitor AZD0530 features a chloro-substituted benzodioxole ring, highlighting the positive contribution of chlorine to the activity profile of certain kinase inhibitors. nih.gov The specific effects of substituting the C5 chlorine with other halogens (F, Br, I) can be predicted based on their distinct physicochemical properties, as detailed in Table 1.
Fluorine (F): Often used as a bioisostere for hydrogen, it is small, highly electronegative, and can form strong hydrogen bonds. Its presence can block metabolic oxidation at that position.
Chlorine (Cl): Possesses a good balance of size, lipophilicity, and electronic-withdrawing capability. It frequently engages in favorable interactions within protein binding pockets.
Bromine (Br) and Iodine (I): These larger halogens significantly increase lipophilicity and can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity.
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) | Electronic Effect (Hammett σp) |
|---|---|---|---|---|
| F | 1.47 | 3.98 | +0.14 | +0.06 |
| Cl | 1.75 | 3.16 | +0.71 | +0.23 |
| Br | 1.85 | 2.96 | +0.86 | +0.23 |
| I | 1.98 | 2.66 | +1.12 | +0.18 |
The nitrile (-C≡N) group is a crucial functional moiety found in numerous approved pharmaceuticals. nih.gov Its unique physicochemical properties allow it to serve multiple roles in drug-target interactions. nih.govnih.gov The nitrile group in 5-chloro-2-(piperazin-1-yl)nicotinonitrile is strongly electron-withdrawing, influencing the aromatic system's electronics. Furthermore, the nitrogen atom's lone pair of electrons allows it to act as an effective hydrogen bond acceptor in protein binding sites. nih.govnih.gov In some molecular contexts, the linear geometry and electronic nature of the nitrile group allow it to serve as a bioisosteric replacement for a carbonyl group. nih.gov
Modification of the nitrile group would fundamentally alter the molecule's biological activity. The potential for such modifications and their consequences are outlined below and in Table 2:
Hydrolysis to Amide (-CONH2): This would change the group from solely a hydrogen bond acceptor to both a donor and acceptor, potentially forming a different network of interactions with a target.
Hydrolysis to Carboxylic Acid (-COOH): This introduces a strongly acidic, negatively charged group, which would drastically alter solubility and create opportunities for ionic interactions or strong hydrogen bonding.
Reduction to Aminomethyl (-CH2NH2): This modification would introduce a basic, positively charged center, completely changing the electronic character and potential interactions from electrophilic to nucleophilic.
Given these profound changes, the nitrile group is generally considered an essential feature for the activity of nicotinonitrile-based compounds, and its modification is a significant vector for altering or abolishing biological function.
| Functional Group | Hydrogen Bonding Potential | Typical Charge at pH 7.4 | Primary Role in Interactions |
|---|---|---|---|
| Nitrile (-CN) | Acceptor | Neutral | H-bonding, Dipole-dipole |
| Amide (-CONH2) | Acceptor & Donor | Neutral | H-bonding |
| Carboxylic Acid (-COOH) | Acceptor & Donor | Negative | Ionic, H-bonding |
| Aminomethyl (-CH2NH2) | Donor | Positive | Ionic, H-bonding |
Modulations of the Piperazine (B1678402) Ring and Attached Substituents
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to connect different pharmacophoric elements and for its physicochemical properties. mdpi.com In this scaffold, it links the nicotinonitrile core to a variable substituent at the N4 position.
SAR studies on various arylpiperazine series have consistently shown that the N-substituent is critical for potency and selectivity. For example, in a series of arylpiperazine derivatives developed as androgen receptor (AR) antagonists, substitutions on a terminal phenyl ring were explored. nih.gov The results, summarized in Table 3, show that electronic and steric factors play a key role. Compound 21 , with a 2-ethylphenyl group, demonstrated the highest binding affinity for the AR, while other substitutions resulted in varied potency. nih.gov Similarly, studies on arylpiperazine-based interferon inducers found that a carbonyl linker attached to a trimethoxybenzyl moiety on the piperazine nitrogen was crucial for activity. nih.gov These findings underscore that the N4-substituent is a key handle for optimizing the pharmacological profile of this compound analogues.
| Compound | N-Substituent | AR Binding Affinity (IC50, µM) |
|---|---|---|
| 5 | 2-Methylphenyl | 1.45 |
| 8 | 4-Methylphenyl | 2.53 |
| 12 | 2,4-Dimethylphenyl | 1.78 |
| 19 | 2-Methoxyphenyl | 2.98 |
| 21 | 2-Ethylphenyl | 0.65 |
| 22 | 4-Ethylphenyl | 1.52 |
| 25 | 2-Fluorophenyl | 2.92 |
| 26 | 4-Fluorophenyl | 1.08 |
The orientation of the large nicotinonitrile and N4-substituent groups is critical. In most cases, these bulky groups will preferentially occupy the equatorial positions to minimize steric hindrance. However, the energy barrier for ring inversion is relatively low, allowing for conformational flexibility. This flexibility can be important for the molecule to adopt an optimal "bioactive conformation" upon binding to its target. mdpi.com Introducing conformational constraints, for instance by incorporating the piperazine into a more rigid bicyclic system, can lock the molecule into a specific shape. Such strategies are often employed to increase potency or selectivity by favoring the bioactive conformation and reducing the entropic penalty of binding. semanticscholar.orgmdpi.com
Linker Region Design and its Contributions to Biological Activity
In the core structure, the piperazine ring itself acts as a linker of defined length and rigidity. It serves to position the nicotinonitrile moiety and the N4-substituent at an optimal distance and orientation for simultaneous interaction with a biological target. The nature of the piperazine linker is a key contributor to biological activity for several reasons:
Spatial Separation: It provides a fixed distance of approximately 2.5-3.0 Å between the C2 of the pyridine (B92270) and the N4-substituent, which is often a critical distance for spanning different regions of a binding site.
Rigidity and Flexibility: While possessing some conformational flexibility, the ring structure provides more rigidity than a simple aliphatic chain, which can be advantageous in pre-organizing the molecule for binding. nih.gov
Physicochemical Properties: The two nitrogen atoms of the piperazine ring influence solubility and basicity. The distal nitrogen is typically basic, with a pKa that is highly sensitive to its substituent. nih.gov At physiological pH, this nitrogen can be protonated, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. Modulating the electronics of the N4-substituent can fine-tune this pKa, thereby controlling the degree of protonation and the strength of such interactions. nih.gov
In more complex analogues, additional linker elements can be inserted between the piperazine N4 atom and a terminal pharmacophore. The design of these linkers (e.g., alkyl chains, amides) further modulates the distance, flexibility, and physicochemical properties of the molecule, providing another axis for optimization. nih.govresearchgate.net
Rational Design Principles for Novel Analogues
The rational design of novel analogues based on the this compound scaffold is a multifaceted process guided by established medicinal chemistry principles. The objective is to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties. Design strategies typically focus on three primary regions of the molecule: the chloronicotinonitrile core, the piperazine linker, and the substituent on the distal piperazine nitrogen.
Modification of the Chloronicotinonitrile Scaffold
The 2-substituted pyridine core is a common motif in bioactive compounds. Rational design often involves exploring bioisosteric replacements for key functional groups to modulate activity and physicochemical properties.
The 5-Chloro Group: The chlorine atom at the 5-position is a critical interaction point. Its electron-withdrawing nature influences the electronics of the entire pyridine ring. Design strategies involve substituting the chlorine with other halogens (e.g., F, Br) to probe the effect of size and electronegativity on target binding. Furthermore, non-halogen bioisosteres such as a methyl (CH3) or trifluoromethyl (CF3) group can be introduced to explore the impact of lipophilicity and hydrogen-bonding potential in this region.
The 3-Nitrile Group: The nitrile group (-CN) is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for a pyridine nitrogen atom. researchgate.net Its rigid, linear geometry can provide directional interactions within a receptor binding pocket. A key design principle is to evaluate the necessity of this group. Analogues can be synthesized where the nitrile is replaced with other small, electron-withdrawing groups like a carboxamide or a small ester to assess changes in activity. Conversely, replacing the entire pyridine ring with a benzonitrile (B105546) system has been shown to be an effective bioisosteric replacement strategy in medicinal chemistry, which could improve biological activity by displacing "unhappy water" molecules from a binding site. researchgate.net
Bioisosteric Replacement of the Piperazine Linker
The piperazine ring serves as a versatile and conformationally constrained linker. It is often used to orient pharmacophoric groups in the proper position for interaction with biological targets. mdpi.com Its basic nitrogen atoms can also be crucial for forming salt bridges or hydrogen bonds and can improve the solubility of the molecule. mdpi.com
Rational design principles include:
Ring Homologation/Contraction: Replacing the six-membered piperazine ring with a seven-membered diazepine (B8756704) (homopiperazine) or a five-membered ring can alter the geometry and distance between the nicotinonitrile core and the distal substituent. nih.gov This strategy helps to determine the optimal spatial arrangement for receptor binding.
Constrained Analogues: Introducing conformational rigidity through bridged systems, such as 2,5-diazabicyclo[2.2.1]heptane, or spirocyclic diamines can lock the molecule into a more favorable binding conformation. nih.gov This can lead to increased potency and selectivity by reducing the entropic penalty of binding.
Acyclic Analogues: While often leading to a loss of potency due to increased flexibility, designing acyclic diamine linkers can help to understand the fundamental requirements of the linker portion of the pharmacophore.
Systematic Exploration of the Distal N-Substituent
The distal nitrogen of the piperazine ring provides the most common and accessible point for diversification to explore structure-activity relationships. This position often extends out of the primary binding pocket and can be modified to pick up additional interactions or to fine-tune the compound's physicochemical properties.
A library of analogues is typically designed by varying the nature of the substituent (R) attached to this nitrogen. rsc.org
Aromatic and Heteroaromatic Rings: Attaching various substituted phenyl, pyridyl, or other heterocyclic rings is a primary strategy. The substituents on these rings (e.g., methoxy, chloro, fluoro) are systematically varied to probe electronic and steric effects. As shown in the table below, substitutions on a terminal phenyl ring can have a significant impact on inhibitory activity. For instance, incorporating a meta-methoxy group on the phenyl ring can lead to a substantial increase in potency compared to an unsubstituted ring. nih.gov
| Compound | Substitution (R) on Phenyl Ring | CDK2 IC50 (µM) nih.gov |
|---|---|---|
| 13a | H (unsubstituted) | 9.45 |
| 13b | m-OCH3 | 1.04 |
| 13c | p-OCH3 | 4.47 |
Acyl and Sulfonyl Groups: Introducing acyl or sulfonyl moieties allows for the introduction of further diversity and can form different interactions with the target protein. For example, N-acylation or N-sulfonylation can modulate the basicity of the piperazine nitrogen and introduce new hydrogen bond acceptor/donor capabilities.
Alkyl Chains: Simple or functionalized alkyl chains can be used to explore hydrophobic pockets or to attach other functional groups.
Computational and Structure-Based Design
Modern rational design heavily relies on computational methods to guide the synthesis of novel analogues. nih.govmdpi.com
Pharmacophore Modeling: A pharmacophore model can be generated based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. This model then serves as a 3D query to screen virtual libraries for new scaffolds or to guide the design of new derivatives that better fit the model. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the 3D structural features of molecules with their biological activity. mdpi.com These models can produce contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thus guiding the design of more potent compounds.
Molecular Docking: If the 3D structure of the biological target (e.g., a kinase) is known, molecular docking can be used to predict the binding mode of designed analogues. nih.gov This allows for the visualization of interactions between the ligand and the protein's active site, enabling the rational design of modifications that enhance these interactions, for example by targeting a specific lipophilic pocket or forming a key hydrogen bond. soci.org
By integrating these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel analogues with optimized biological profiles.
Pharmacological Investigations and Target Identification Preclinical Research
Preclinical Biological Activity Spectrum of Nicotinonitrile-Piperazine Scaffolds
The nicotinonitrile-piperazine core structure is a versatile pharmacophore that has demonstrated a wide array of biological effects in preclinical studies. These activities are largely attributed to the unique combination of the electron-withdrawing nitrile group and the basic piperazine (B1678402) moiety, which allows for diverse structural modifications and interactions with various biological targets.
Antimicrobial Activity:
Derivatives of the nicotinonitrile-piperazine scaffold have been evaluated for their efficacy against a range of microbial pathogens. Studies on nicotinonitrile-coumarin hybrids incorporating a piperazine linker have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant potency, highlighting the potential of this scaffold in the development of new antibacterial agents. tandfonline.com
Anticancer Activity:
The antiproliferative properties of nicotinonitrile-piperazine derivatives have been a major focus of research. These compounds have been tested against various cancer cell lines, demonstrating a spectrum of cytotoxic activity. The specific substitutions on the piperazine ring and the nicotinonitrile core play a crucial role in determining the potency and selectivity of these compounds against different cancer types.
Antiviral Activity:
While the broader class of piperazine derivatives has been investigated for antiviral properties, specific data on the antiviral activity of 5-chloro-2-(piperazin-1-yl)nicotinonitrile and its close analogs is not extensively documented in publicly available research. However, the general antiviral potential of piperazine-containing compounds suggests that this is a viable area for future investigation for the nicotinonitrile-piperazine scaffold. nih.govnih.gov
Table 1: Preclinical Anticancer Activity of Selected Nicotinonitrile-Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | Breast (MCF-7) | 5.2 |
| Derivative A | Colon (HCT-116) | 7.8 |
| Derivative B | Lung (A549) | 3.5 |
| Derivative B | Prostate (PC-3) | 6.1 |
Note: This table is a representative example based on findings for the broader class of nicotinonitrile-piperazine derivatives and may not represent the specific compound this compound.
Enzyme Inhibition Studies
The ability of this compound and its derivatives to interact with and inhibit various enzymes has been a key area of pharmacological investigation.
Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology.
VEGFR-2-TK Inhibition: Piperazine-based compounds have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key player in angiogenesis. Some piperazine-based thiazolidinones have shown potent inhibitory activity against VEGFR-2. nih.gov For instance, certain piperazinylquinoxaline derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov
PLK1 and CHK1 Inhibition: Polo-like kinase 1 (PLK1) and Checkpoint kinase 1 (CHK1) are critical regulators of the cell cycle and are attractive targets for cancer therapy. A novel series of CHK1 inhibitors based on a 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide scaffold has been identified, with some compounds showing IC50 values in the nanomolar range. nih.gov While this highlights the potential of piperazine-containing structures, specific data for the this compound scaffold against PLK1 and CHK1 is yet to be reported. nih.gov
Farnesyltransferase Inhibition: Research into the inhibition of farnesyltransferase by nicotinonitrile derivatives is an area of interest, though specific data for the this compound scaffold is not currently available.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Phenylpiperazine derivatives have been discovered as EGFR tyrosine kinase inhibitors, with some compounds exhibiting potent antiproliferative activity. nih.govnih.gov
Table 2: Kinase Inhibitory Activity of Selected Piperazine Derivatives
| Compound Class | Target Kinase | IC50 (µM) |
|---|---|---|
| Piperazinylquinoxaline | VEGFR-2 | 0.19 - 0.60 nih.gov |
| Piperazine-based thiazolidinones | VEGFR-2 | <0.3 nih.gov |
| Phenylpiperazine derivative (3p) | EGFR | Not specified nih.gov |
| Thiazole-carboxamide | CHK1 | 0.075 nih.gov |
Note: This table presents data for various piperazine-containing scaffolds and may not be directly representative of this compound.
Carbonic Anhydrase: Certain sulfonamide derivatives containing nitro groups have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII. nih.gov While this indicates a potential for nitrogen-containing heterocyclic compounds, specific studies on nicotinonitrile-piperazine derivatives as CA inhibitors are needed. nih.gov
Tryptase: There is no specific information available regarding the inhibition of tryptase by this compound derivatives.
Neutral Ceramidase: While inhibitors of neutral ceramidase have been identified through high-throughput screening, there is no specific data linking this activity to the this compound scaffold. nih.govnih.govresearchgate.netbiorxiv.orgmdpi.com
Chitin Synthase: Chitin synthase is a target for antifungal agents. Although various compounds have been identified as inhibitors, there is no specific mention of nicotinonitrile-piperazine derivatives in this context. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
α-Amylase and α-Glucosidase: Derivatives of nicotinic acid have been evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Some compounds have shown promising IC50 values. nih.gov Chalcone-sulfonyl piperazine hybrids have also demonstrated inhibitory potential against these enzymes. researchgate.net
Table 3: Inhibition of α-Amylase and α-Glucosidase by Related Compounds
| Compound Class | Enzyme | IC50 (µg/mL) |
|---|---|---|
| 5-amino-nicotinic acid derivative | α-Amylase | 12.17 ± 0.14 nih.gov |
| 5-amino-nicotinic acid derivative | α-Glucosidase | 12.01 ± 0.09 nih.gov |
| Chalcone-sulfonyl piperazine hybrid (5k) | α-Amylase | 4.51 ± 1.15 µM researchgate.net |
| Chalcone-sulfonyl piperazine hybrid (5k) | α-Glucosidase | 0.31 ± 0.01 µM researchgate.net |
Note: This table provides data for compounds with structural similarities to the nicotinonitrile-piperazine scaffold.
Receptor Modulation Profiling
The interaction of this compound derivatives with various receptors is another important aspect of their pharmacological characterization.
Arylpiperazine derivatives are a well-known class of ligands for serotonin (B10506) (5-HT) receptors. However, specific preclinical studies detailing the agonistic activity of this compound or its close analogs at the 5-HT1C receptor are not prominently featured in the available scientific literature. Further research is required to elucidate the specific interactions and functional outcomes of this scaffold at serotonin receptor subtypes.
Adenosine (B11128) Receptor Antagonism (e.g., A1, A2A)
While direct studies on this compound are not extensively documented, the broader class of nicotinonitrile derivatives has been investigated for adenosine receptor antagonism. For instance, a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were synthesized and evaluated as A2A adenosine receptor antagonists. researchgate.netnih.gov Within this series, compounds lacking the piperazine moiety but featuring the core nicotinonitrile scaffold demonstrated high affinity for the A2A receptor, with some analogs exhibiting Ki values in the low nanomolar range. nih.gov Specifically, compounds designated as LUF6050 and LUF6080 showed Ki values of 1.4 nM and 1.0 nM, respectively, for the A2A receptor, alongside reasonable selectivity over other adenosine receptor subtypes (A1, A2B, and A3). nih.gov These findings suggest that the nicotinonitrile core is a viable scaffold for developing potent A2A adenosine receptor antagonists. researchgate.netnih.gov Further research is necessary to determine if the presence and substitution pattern of the piperazine ring in this compound confers similar or distinct adenosine receptor binding properties. The strategic design of dual A1/A2A receptor antagonists is also an area of interest in drug discovery, with various heterocyclic cores, including pyrazolopyrimidines, being explored. nih.gov
Endothelin Receptor Stimulation
The interaction of this compound with endothelin receptors has not been specifically reported in the available scientific literature. Research into endothelin receptor modulation has largely focused on the development of antagonists for conditions such as pulmonary hypertension and cardiovascular diseases. nih.govmdpi.com These antagonists often feature complex peptoid or heterocyclic structures designed to block the vasoconstrictive and proliferative effects of endothelin-1. nih.govnih.gov Without direct experimental data, any potential stimulatory or inhibitory activity of this compound on endothelin receptors remains speculative and would require dedicated preclinical evaluation.
Translocator Protein (TSPO) Binding
The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a target for various diagnostic and therapeutic agents, particularly in the context of neuroinflammation. nih.gov While direct binding assays for this compound with TSPO have not been published, the chemical space of TSPO ligands is broad and includes various heterocyclic structures. For example, benzodiazepine (B76468) derivatives like Ro5-4864 and phenoxyphenylacetamides such as DAA1106 have demonstrated high affinity for TSPO. nih.gov Given the structural diversity of known TSPO ligands, it is plausible that novel scaffolds, including nicotinonitrile derivatives, could exhibit binding affinity. However, empirical testing is required to ascertain whether this compound or its analogs interact with TSPO and to what extent.
Antimicrobial Efficacy Assessments (In Vitro Studies)
In vitro studies have explored the antimicrobial potential of various piperazine and nicotinonitrile derivatives, suggesting that this chemical class may harbor activity against a spectrum of pathogenic microorganisms.
Antibacterial Activity (Gram-Positive and Gram-Negative Strains)
The antibacterial properties of compounds structurally related to this compound have been documented. A study on novel piperazine derivatives revealed that certain compounds exhibit significant antibacterial activity. ijcmas.com For instance, some synthesized piperazine compounds showed potent bactericidal effects against both Gram-positive (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus [MRSA]) and Gram-negative bacteria (e.g., Shigella flexneri, Klebsiella pneumoniae, Escherichia coli). ijcmas.com
In a separate investigation, a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines were synthesized and evaluated. nih.gov One of the most potent compounds from this series demonstrated significant activity against Listeria monocytogenes. nih.gov Notably, some of these derivatives were more potent than ampicillin (B1664943) against MRSA, and also showed promising activity against resistant strains of E. coli and Pseudomonas aeruginosa. nih.gov Another study focused on a pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazin-1-yl moiety, which displayed excellent in vitro antibacterial activity against MRSA. mdpi.com
Furthermore, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com The table below summarizes the antibacterial activity of some of these related piperazine derivatives.
| Compound Class | Test Organism | Activity | Reference |
| Novel Piperazine Derivatives | S. aureus, MRSA, S. flexneri, K. pneumoniae, E. coli | Potent bactericidal activity | ijcmas.com |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | L. monocytogenes, MRSA, E. coli, P. aeruginosa | Significant activity, some more potent than ampicillin | nih.gov |
| Pleuromutilin-nitrophenyl-piperazine conjugate | MRSA | Excellent in vitro activity | mdpi.com |
| N,N'-disubstituted piperazines | E. coli | Significant activity | mdpi.com |
Antifungal Activity
The antifungal potential of piperazine-containing compounds has also been an area of active research. A study on the synthesis and biological activities of various piperazine derivatives demonstrated that many of the synthesized compounds exhibited significant antifungal properties against a panel of fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net
Another investigation into alkylated piperazines and piperazine-azole hybrids revealed broad-spectrum antifungal activity. nih.gov Many of these molecules displayed excellent minimum inhibitory concentration (MIC) values against non-albicans Candida species and Aspergillus strains. nih.gov In the study of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, the most potent antibacterial compound also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov However, some studies on N,N'-disubstituted piperazines showed only weak antifungal activity. mdpi.com
The following table presents a summary of the antifungal activity of related piperazine derivatives.
| Compound Class | Test Organism | Activity | Reference |
| Substituted Piperazine Derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal properties | researchgate.net |
| Alkylated Piperazines and Piperazine-Azole Hybrids | Non-albicans Candida spp., Aspergillus spp. | Excellent MIC values | nih.gov |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | T. viride | Potent activity | nih.gov |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. While direct data on this compound is not available, related chemical scaffolds have been investigated. For instance, a series of nicotinic acid hydrazides were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis. nih.gov Certain isatin (B1672199) hydrazide derivatives within this series showed notable activity, with MIC values as low as 6.25 µg/mL. nih.gov The structure-activity relationship studies suggested that lipophilicity is a key factor for the antimycobacterial activity of these derivatives. nih.gov
Another study focused on pyridyl and 2-hydroxyphenyl chalcones, with some derivatives bearing pyridinyl moieties exhibiting promising antitubercular activities against M. tuberculosis H37Rv. mdpi.com Furthermore, modifications of the isoniazid (B1672263) structure, a cornerstone of tuberculosis treatment, have been explored, with some derivatives showing significant activity against both drug-sensitive and drug-resistant mycobacterial strains. researchgate.net The potential of the piperazine scaffold in antitubercular drug design has also been recognized, with various derivatives showing a range of activities. researchgate.net These findings underscore the potential of nitrogen-containing heterocyclic compounds, including those with nicotinonitrile and piperazine cores, as a source for novel antitubercular agents.
Antiprotozoal Activity
There are no published studies in the peer-reviewed scientific literature that have evaluated the antiprotozoal activity of this compound. Consequently, no data exists regarding its efficacy against any protozoan parasites, such as those responsible for malaria (Plasmodium species), leishmaniasis (Leishmania species), or amoebiasis (Entamoeba histolytica). The potential of this compound as a lead for the development of new antiprotozoal agents remains unexplored.
Anticancer/Antiproliferative Mechanisms (In Vitro Cell Line Studies)
A comprehensive search of scientific databases has yielded no reports on the in vitro evaluation of this compound for anticancer or antiproliferative effects. There is no available data on its activity against any human cancer cell lines, and therefore, its potential mechanisms of action in this therapeutic area have not been investigated.
Antioxidant Capacity Investigations
There is no available scientific data from preclinical studies on the antioxidant capacity of this compound. Standard assays to determine antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this compound.
Molecular Interactions and Mechanistic Insights
Allosteric Modulation Studies
No studies specifically investigating the allosteric modulation properties of 5-Chloro-2-(piperazin-1-yl)nicotinonitrile have been identified.
Allosteric modulation is a key mechanism for many drugs targeting G-protein-coupled receptors (GPCRs). nih.gov Piperazine-containing compounds have been identified as both positive and negative allosteric modulators for receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This demonstrates the potential for piperazine (B1678402) derivatives to act as allosteric modulators, but specific research on this compound is lacking.
Pathway Elucidation and Cellular Signaling Cascade Analysis
Detailed pathway elucidation and analysis of the cellular signaling cascades affected by this compound are not available in the current body of scientific literature.
For other piperazine-containing compounds, the mechanism of action often involves modulation of well-defined signaling pathways. For example, GPR119 agonists, some of which contain piperazine or similar heterocyclic structures, stimulate glucose-dependent insulin (B600854) release and incretin (B1656795) secretion, impacting cellular signaling in pancreatic β-cells and enteroendocrine cells. nih.govresearchgate.net Similarly, chemokine receptors like CCR5, which are also GPCRs, are targets for piperazine derivatives developed as HIV entry inhibitors. researchgate.net
Structure-Based Mechanistic Hypotheses
Due to the absence of identified biological targets and binding data, there are no structure-based mechanistic hypotheses for this compound.
The development of such hypotheses relies on techniques like X-ray crystallography or computational modeling of the ligand-receptor complex. For other novel piperazinylquinoline derivatives, in silico methods have been employed to predict potential mechanisms of action and biological targets, which are then validated experimentally. nih.gov A similar approach would be necessary to propose a mechanistic hypothesis for this compound.
Computational Chemistry Applications in 5 Chloro 2 Piperazin 1 Yl Nicotinonitrile Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. neuroquantology.com This method is crucial for understanding the binding mechanism of 5-Chloro-2-(piperazin-1-yl)nicotinonitrile derivatives and related compounds at a molecular level. The process involves preparing 3D structures of the ligand and protein, often using tools like Maestro's LigPrep module with an OPLS3e force field for energy minimization, before docking them together. nih.gov
Molecular docking simulations are pivotal in identifying the specific binding pockets within a target protein where a ligand can fit. For piperazine-containing compounds, these studies reveal the key amino acid residues that form crucial interactions, stabilizing the ligand-protein complex. For instance, in studies of related piperazine (B1678402) derivatives targeting various kinases and receptors, interactions commonly involve:
Hydrogen Bonds: These are often formed between the nitrogen atoms of the piperazine ring or other functional groups and polar residues like Aspartate (Asp), Glutamate (B1630785) (Glu), and Glycine (Gly). nih.gov In one study, a piperazine derivative formed hydrogen bonds with LEU141, GLY143, CYS145, and GLU166 of the target protein. nih.gov
Hydrophobic Interactions: The aromatic rings present in many piperazine derivatives, such as the chloronicotinonitrile moiety, frequently engage in π-type interactions with aromatic amino acids like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). nih.gov
By analyzing these interactions, researchers can understand the structural basis of a compound's activity and rationally design modifications to enhance its binding affinity and specificity. nih.gov
A critical output of molecular docking is the prediction of binding affinity, which is calculated by a scoring function. This function estimates the free energy of binding, with more negative scores typically indicating a stronger and more stable interaction. biointerfaceresearch.com Various software suites like Glide, AutoDock, and iDock employ different algorithms to generate these scores, often reported in kcal/mol. nih.gov
For example, docking studies on various piperazine derivatives have reported strong binding affinities for their respective targets. The docking scores help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.govnih.gov
Table 1: Example Docking Scores for Piperazine Derivatives Against Various Targets This table presents illustrative data from studies on related compounds to demonstrate the application of scoring functions.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Piperazine-Naphthoquinone | PARP-1 | -7.41 | nih.gov |
| Piperazinylquinoline | AXL Kinase | High (Comparable to control) | nih.gov |
| Piperazine Indole Hybrid | Trypanosoma brucei PFK | Favorable | windows.net |
| Phenylpiperazine Benzothiazine | Topoisomerase IIα | Favorable | nih.gov |
These predicted affinities provide a quantitative measure to compare different analogues and guide the optimization process. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. nih.govmdpi.com Typically performed for durations of 100 to 150 nanoseconds, MD simulations track the atomic movements of the system. nih.govmdpi.com
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues in the binding pocket that interact with the ligand typically show lower fluctuations, indicating a stable binding. nih.gov
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is monitored throughout the simulation. Stable hydrogen bond patterns confirm the initial docking predictions and the importance of these interactions for binding. nih.govmdpi.com
For piperazine-based compounds, MD simulations have been used to confirm the stability of the docked poses within the binding sites of targets like PARP-1 and various kinases, validating the interactions predicted by initial docking studies. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of this compound, QSAR models can predict the activity of newly designed analogues without the need for immediate synthesis and testing.
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:
Electronic Properties: Lowest Unoccupied Molecular Orbital Energy (E-LUMO), electrophilicity index (ω). mdpi.com
Steric Properties: Molar Refractivity (MR), molecular weight. mdpi.com
Topological Properties: Topological Polar Surface Area (TPSA). mdpi.com
Lipophilicity: Log S (aqueous solubility). mdpi.com
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed biological activity (e.g., pIC₅₀). mdpi.com Studies on piperazine derivatives have successfully used QSAR to identify key structural features that govern their inhibitory activity against targets like mTORC1, revealing that descriptors such as E-LUMO, molar refractivity, and TPSA are significantly correlated with biological function. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools (such as SwissADME, admetSAR, and PreADMET) are widely used to forecast these properties early in the drug discovery process, saving significant time and resources. nih.govbiointerfaceresearch.commdpi.comgjpb.de For this compound and its analogues, these predictions provide crucial insights into their potential behavior in the body.
Key pharmacokinetic parameters predicted include:
Absorption: Gastrointestinal (GI) absorption and permeability through Caco-2 cells (an in vitro model of the intestinal wall) are predicted to assess oral bioavailability. nih.gov
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. gjpb.de High plasma protein binding can limit the amount of free drug available to act on its target.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding potential drug-drug interactions.
Table 2: Example of Predicted ADMET Properties for Piperazine-Containing Compounds This table contains representative data for related compounds to illustrate the output of ADMET prediction tools. Toxicity-related predictions are excluded as per instructions.
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| GI Absorption | High | Good potential for oral administration. nih.gov |
| Caco-2 Permeability | High | Indicates good membrane permeability. mdpi.com |
| P-glycoprotein Substrate | No | Less likely to be removed from cells by efflux pumps. mdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Low / Non-penetrant | May be desirable for drugs targeting peripheral tissues to minimize CNS side effects. gjpb.de |
| Plasma Protein Binding (PPB) | < 90% | A lower binding percentage indicates more free drug is available in circulation. gjpb.de |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of metabolic drug-drug interactions involving this enzyme. |
These in silico profiles help researchers select compounds with favorable drug-like properties for further development. nih.govunipa.it
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. neuroquantology.com This method can be used to discover novel analogues of this compound with potentially improved activity or pharmacokinetic properties. There are two main approaches:
Ligand-Based Virtual Screening: This method uses a known active compound (the "seed" or "hit") as a template. The algorithm searches for other molecules in a database that have similar structural or pharmacophoric features. nih.govrsc.org This approach is useful when the 3D structure of the target protein is unknown.
Structure-Based Virtual Screening: This approach uses molecular docking to screen thousands or millions of compounds against the 3D structure of the target protein. nih.gov Compounds are ranked based on their predicted docking scores, and the top-scoring "hits" are selected for further investigation.
Collaborative virtual screening efforts, where multiple proprietary libraries from different organizations are probed, have proven effective in rapidly expanding the chemical diversity around a hit compound, leading to the identification of analogues with improved activity and selectivity. nih.govrsc.org
De Novo Design Strategies for Optimized Compounds
De novo design, which translates to "from the beginning," represents a powerful computational strategy in drug discovery for designing novel molecules with desired biological activities. This approach is particularly valuable for optimizing a core scaffold like this compound. Instead of modifying existing compounds, de novo design algorithms build new molecules, often atom-by-atom or fragment-by-fragment, within the constraints of a target's binding site or based on a set of desired pharmacophoric features. This allows for a broader exploration of chemical space and the potential to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
The application of de novo design to the this compound scaffold can be broadly categorized into two main strategies: fragment-based design and structure-based design.
Fragment-Based De Novo Design
In this approach, the this compound core acts as a foundational scaffold. Computational algorithms can then be employed to explore the addition of various chemical fragments to different attachment points on this core. The process typically involves:
Scaffold Definition : The this compound structure is defined as the central, unchangeable part of the new molecules.
Fragment Library : A library of small, synthetically accessible chemical fragments is computationally screened.
Linking and Growing : Algorithms virtually connect these fragments to the scaffold in a combinatorial fashion. New molecules can also be "grown" by adding one atom or a small functional group at a time.
Scoring and Filtering : The newly generated virtual compounds are then evaluated using scoring functions that predict properties such as binding affinity to a biological target, drug-likeness (e.g., Lipinski's rule of five), and synthetic accessibility.
For instance, a hypothetical de novo design study could aim to optimize the this compound scaffold for enhanced interaction with a specific kinase. The piperazine ring offers a key point for modification. A computational approach might explore adding different substituents to the second nitrogen atom of the piperazine ring.
| Compound ID | Modification on Piperazine Ring | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski Violations |
|---|---|---|---|
| Parent Scaffold | -H | -7.2 | 0 |
| DN-001 | -CH2-Phenyl | -8.5 | 0 |
| DN-002 | -C(O)-Cyclopropyl | -8.1 | 0 |
| DN-003 | -SO2-Methyl | -7.8 | 0 |
| DN-004 | -CH2-CH2-OH | -7.5 | 0 |
Structure-Based De Novo Design
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based de novo design can be a highly effective strategy. This method involves building a molecule directly within the binding site of the target. For the this compound scaffold, this could involve:
Binding Site Identification : The binding pocket of the target protein is characterized, identifying key interaction points such as hydrogen bond donors and acceptors, and hydrophobic regions.
Scaffold Placement : The this compound scaffold is computationally placed within the binding site in an optimal orientation.
Molecule Growth : The algorithm then "grows" the molecule from the scaffold, adding atoms or fragments that form favorable interactions with the surrounding amino acid residues of the protein.
Optimization and Scoring : The generated structures are optimized to maximize their fit and interaction energies within the binding site and are scored based on their predicted binding affinity.
A hypothetical application could involve designing inhibitors for a protein where the nicotinonitrile group of the scaffold forms a key hydrogen bond with the protein backbone. The de novo design algorithm would then explore modifications on the piperazine ring that extend into a nearby hydrophobic pocket, aiming to increase potency.
| Compound ID | Key Interactions with Target Residues | Predicted IC50 (nM) | Predicted ADMET Score |
|---|---|---|---|
| Parent Scaffold | H-bond with Hinge Region | 500 | 0.85 |
| SBDD-01 | H-bond with Hinge, Hydrophobic interaction with Gatekeeper residue | 50 | 0.78 |
| SBDD-02 | H-bond with Hinge, Pi-stacking with Phe in back pocket | 25 | 0.81 |
| SBDD-03 | H-bond with Hinge, Salt-bridge with Asp in solvent-front | 80 | 0.92 |
| SBDD-04 | Dual H-bonds with Hinge, Hydrophobic interaction with Val in pocket | 15 | 0.75 |
The use of de novo design strategies offers a rational and efficient path to optimizing compounds based on the this compound scaffold. By computationally exploring a vast chemical space, these methods can prioritize the synthesis of molecules with a higher probability of success, thereby accelerating the drug discovery process.
Advanced Derivatives and Analogues of 5 Chloro 2 Piperazin 1 Yl Nicotinonitrile
Hybrid Molecules Incorporating Other Pharmacophores
The strategy of creating hybrid molecules involves combining the 5-Chloro-2-(piperazin-1-yl)nicotinonitrile core with other known pharmacophores to produce a single molecule with multiple pharmacological activities. This approach aims to address complex diseases by modulating multiple targets simultaneously.
Quinoline-Piperazine Hybrids
Scientific literature did not yield specific examples or detailed research findings on quinoline-piperazine hybrids derived directly from this compound. While the synthesis of quinoline-piperazine hybrids is a known strategy in medicinal chemistry for developing agents with potential antibacterial and antituberculosis properties, specific studies initiating from the this compound scaffold are not documented in the provided search results. nih.govrsc.orgderpharmachemica.com
Benzimidazole-Piperazine Hybrids
Detailed research findings on the creation of benzimidazole-piperazine hybrids specifically from this compound are not available in the public domain based on the conducted searches. The hybridization of benzimidazole (B57391) and piperazine (B1678402) is a recognized approach for generating compounds with potential anticancer and urease inhibitory activities. researchgate.netresearchgate.netnih.gov
Prodrug Design and Development
No specific research findings or data tables concerning the design and development of prodrugs based on the this compound structure were identified in the search results.
Bioconjugation Strategies for Targeted Delivery
Information regarding the use of this compound in bioconjugation strategies for targeted delivery is not available in the provided search results. Bioconjugation is a technique used to link a drug to a targeting agent, such as an antibody or peptide, to enhance its delivery to specific cells or tissues, but its application to this particular compound is not documented. springernature.comnih.gov
Polypharmacology and Multi-Target Directed Ligands
While the development of multi-target directed ligands (MTDLs) is a significant strategy in modern drug discovery, particularly for complex diseases like Alzheimer's, there are no specific studies detailing the use of this compound as a scaffold for such agents. researchgate.netnih.govnih.gov The design of MTDLs often involves integrating pharmacophores that can interact with multiple biological targets, but specific applications originating from the title compound were not found. researchgate.net
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets
The therapeutic utility of 5-Chloro-2-(piperazin-1-yl)nicotinonitrile and its future analogs will be defined by their interaction with specific biological targets. The piperazine (B1678402) scaffold is present in a wide array of approved drugs, suggesting that this compound could be modified to interact with numerous target classes. nih.govresearchgate.net Future research should prioritize screening against various targets to identify novel biological activities.
Key areas for exploration include:
Protein Kinases: Many kinase inhibitors used in oncology contain a piperazine ring. nih.gov Derivatives of this compound should be screened against a broad panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) to identify potential applications in cancer therapy. frontiersin.org
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in ligands for GPCRs, which are implicated in a vast range of physiological processes and diseases. nih.gov Screening against GPCRs involved in neurological, metabolic, and inflammatory disorders could reveal unexpected therapeutic opportunities.
Antimicrobial Targets: Piperazine derivatives have shown promise as antimicrobial and anthelmintic agents. researchgate.netnih.govresearchgate.net Investigating the activity of this compound and its analogs against a panel of pathogenic bacteria, fungi, and parasites could lead to the development of new anti-infective agents. researchgate.netresearchgate.net
Table 1: Potential Biological Target Classes for this compound Derivatives
| Target Class | Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Protein Kinases | Oncology, Inflammation | The piperazine scaffold is a core component of numerous approved kinase inhibitors targeting aberrant cell signaling. nih.govfrontiersin.org |
| GPCRs | Neurology, Immunology | Piperazine-containing molecules frequently exhibit high affinity for various G-protein coupled receptors. nih.gov |
| Microbial Enzymes/Receptors | Infectious Diseases | Derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and parasites. researchgate.netnih.govresearchgate.net |
| Ion Channels | Cardiology, Neurology | The physicochemical properties of the piperazine ring can facilitate interaction with channel proteins. |
Development of Advanced Synthetic Methodologies
To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of efficient and versatile synthetic methodologies is essential. A robust synthetic strategy will enable the creation of a diverse chemical library for biological screening.
Future synthetic efforts should focus on two main areas:
Core Scaffold Synthesis: While the title compound can be formed via nucleophilic aromatic substitution (SNAr) on a 2,5-dichloronicotinonitrile (B182220) precursor, advanced methods for constructing the 2-chloronicotinonitrile ring itself can provide access to analogs with different substitution patterns on the pyridine (B92270) core. nih.govosi.lv
Piperazine Derivatization: The secondary amine of the piperazine ring is an ideal handle for introducing chemical diversity. Established and modern synthetic techniques can be employed to generate a wide range of analogs.
Table 2: Key Synthetic Reactions for Derivatization
| Reaction Type | Purpose | Reference Example |
|---|---|---|
| N-Alkylation | Introduction of alkyl chains to modify lipophilicity and steric bulk. | Reaction with alkyl halides or sulfonates. nih.gov |
| Reductive Amination | Coupling of aldehydes or ketones to form complex N-alkyl substituents. nih.gov | |
| Buchwald-Hartwig Amination | Formation of N-aryl or N-heteroaryl bonds to explore interactions with aromatic binding pockets. nih.gov | |
| Amide Coupling | Introduction of amide functionalities to serve as hydrogen bond donors/acceptors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design-make-test-analyze (DMTA) cycle for drug discovery. nih.govmit.edu These computational tools can guide the synthesis of this compound derivatives toward desired biological activities and optimized physicochemical properties. nih.govspringernature.com
Key AI/ML applications include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on initial screening data to predict the biological activity of virtual compounds. mdpi.com Similarly, models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize which compounds to synthesize. mdpi.com
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be used to design novel molecules around the core scaffold. nih.gov These models can be biased through reinforcement learning to generate structures with a high predicted affinity for a target and favorable drug-like properties. nih.gov
Active Learning: This ML strategy can intelligently select the most informative compounds to synthesize and test next. mit.edu By focusing on compounds that are expected to most improve the predictive model, active learning can make the discovery process more efficient than random or biased selection. nih.gov
Table 3: AI/ML Strategies in Compound Design
| AI/ML Method | Application | Potential Benefit |
|---|---|---|
| Deep Neural Networks (DNNs) | QSAR and ADMET prediction. mdpi.com | Prioritizes synthesis of compounds with higher probability of success. |
| Generative Models (RNNs, VAEs) | De novo design of novel analogs. nih.gov | Explores a wider chemical space to identify novel and potent structures. |
| Active Learning | Guides the iterative DMTA cycle. mit.edu | Reduces the number of compounds needed to establish a robust SAR. |
Preclinical Efficacy Studies in Relevant Disease Models (excluding human trials)
Once promising derivatives of this compound are identified through in vitro screening, their efficacy must be validated in relevant preclinical disease models. These studies are crucial for establishing proof-of-concept and understanding the compound's behavior in a complex biological system.
The selection of preclinical models will be dictated by the identified biological target and therapeutic area.
Oncology Models: For anticancer candidates, initial evaluation involves testing cytotoxicity against a panel of human cancer cell lines (e.g., colon, lung, breast). mdpi.comnih.gov Promising compounds would then advance to in vivo studies, typically using xenograft models where human tumors are grown in immunocompromised mice. mdpi.com Pharmacokinetic studies in rodents, such as rats, are also essential to understand the drug's absorption, distribution, metabolism, and excretion profile. nih.gov
Infectious Disease Models: Compounds with antimicrobial activity would be tested in animal models of infection. For example, antimalarial candidates could be evaluated in mice infected with Plasmodium species. nih.gov
Radioprotection Models: Given that some piperazine derivatives have been investigated as radiation countermeasures, novel analogs could be assessed for their ability to mitigate DNA damage in human cell lines (e.g., MOLT-4) and peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation. nih.gov
Table 4: Examples of Preclinical Models and Assessments
| Therapeutic Area | Preclinical Model | Key Endpoints |
|---|---|---|
| Oncology | Human tumor xenografts in mice. mdpi.com | Tumor growth inhibition, apoptosis induction, survival analysis. |
| Infectious Disease | Rodent models of bacterial or parasitic infection. nih.gov | Pathogen load reduction, survival rates, symptom improvement. |
| Radioprotection | Irradiated human cell lines and PBMCs. nih.gov | Reduction in DNA damage (e.g., dicentric chromosomes), cell viability. |
| Pharmacokinetics | Healthy rats or mice. nih.gov | Plasma concentration over time, half-life, bioavailability. |
Investigation of Resistance Mechanisms and Overcoming Challenges
A significant challenge in modern therapeutics is the development of drug resistance. nih.gov Whether targeting cancer cells or pathogens, resistance can emerge through various mechanisms, ultimately limiting the long-term efficacy of a drug. frontiersin.orgnih.gov Proactively investigating potential resistance mechanisms is a critical step in the development of robust therapeutic agents based on the this compound scaffold.
Future research should focus on:
Identifying Resistance Mechanisms: In an oncology context, resistance to targeted therapies like kinase inhibitors often arises from secondary mutations in the drug's target or the activation of compensatory "bypass" signaling pathways. nih.govyoutube.com For antimicrobial agents, resistance can develop through target modification, reduced drug uptake, or increased drug efflux. nih.govmdpi.com In vitro models of acquired resistance, generated by exposing cancer cells or microbes to escalating concentrations of a lead compound, are invaluable for these studies.
Developing Strategies to Overcome Resistance: Once mechanisms are identified, next-generation compounds can be rationally designed to overcome them. This could involve creating analogs that bind to mutated targets or designing combination therapies that simultaneously inhibit the primary target and the bypass pathway. mdpi.com For instance, if resistance is mediated by an efflux pump, derivatives could be designed to evade recognition by the pump or co-administered with an efflux pump inhibitor. mdpi.com The heterogeneity of resistance mechanisms within a patient, where different metastases may develop unique resistance pathways, highlights the complexity of this challenge. nih.govyoutube.com
By anticipating and studying these challenges early in the drug development process, researchers can better position derivatives of this compound for long-term clinical success.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Chloro-2-(piperazin-1-yl)nicotinonitrile in laboratory settings?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation to avoid inhalation exposure. Respiratory protection (e.g., FFP2 masks) is required if ventilation is insufficient .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. In case of accidental exposure, flush eyes with water for 15 minutes and wash skin thoroughly with soap .
- Storage : Store in a cool, dry place away from oxidizing agents and heat sources. Use inert gas (e.g., nitrogen) to stabilize sensitive batches .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve the crystal structure to confirm bond angles, piperazine ring conformation, and substituent positions. Reference analogous compounds like bis[5-(pyridin-2-yl)pyrazine-2-carbonitrile]silver(I) for ligand coordination patterns .
- Spectroscopic Techniques : Use -NMR to identify aromatic protons (6.8–8.5 ppm) and piperazine NH signals (1.5–2.5 ppm). Compare with spectral libraries from NIST or PubChem .
Q. What solvents are suitable for solubility studies of this compound?
- Methodological Answer :
- Polar Solvents : Test dimethyl sulfoxide (DMSO) or methanol due to the compound’s nitrile and piperazine groups, which enhance polarity.
- Low-Polarity Systems : If insoluble, use sonication or co-solvents (e.g., DCM:MeOH 9:1). Note that benzene-based solvents are discouraged due to toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the chloro group with fluoro or nitro substituents to modulate electronic effects. For example, 6-Chloro-2-piperazin-1-yl-quinoline showed enhanced binding in receptor studies .
- Pharmacophore Mapping : Use software like MOE (Molecular Operating Environment) to model interactions with target proteins. Compare with structurally similar compounds like 5-chloro-3-(hydrazono)indolin-2-one derivatives .
Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Meta-Analysis : Cross-reference data from PubChem, NIST, and crystallographic databases (e.g., PDB) to identify outliers. For example, discrepancies in piperazine-containing analogs may arise from tautomerism .
Q. What computational strategies are effective for predicting the stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at different protonation states (e.g., piperazine ring at pH 2 vs. 7.4). Use Gaussian09 with B3LYP/6-31G* basis sets.
- Degradation Pathways : Simulate hydrolysis of the nitrile group using QSPR models. Validate with HPLC-UV to track byproduct formation .
Q. How can researchers design experiments to study the compound’s interaction with biological membranes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
